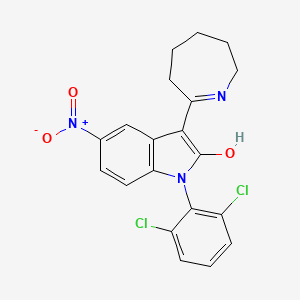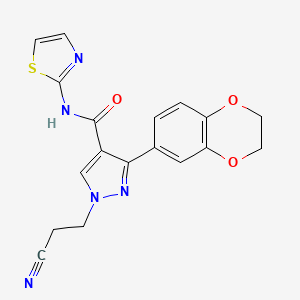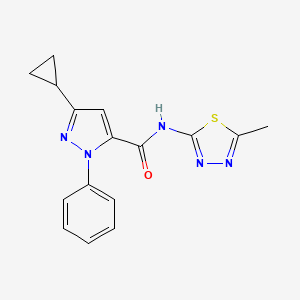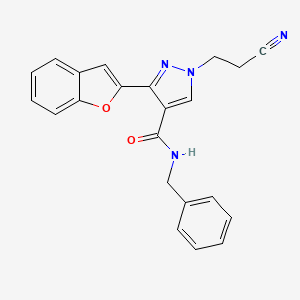
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Moreover, it has been suggested that the compound exerts its antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and possess antimicrobial activity. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets. Moreover, future research may focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one involves the reaction of 2,6-dichloroaniline with 3-nitroacetylacetone in the presence of acetic acid and ethanol. This reaction results in the formation of 3-(2,6-dichlorophenyl)-1-(3-nitro-2-oxobutyl)indolin-2-one, which is then reacted with azepane in the presence of potassium carbonate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-azepanylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-5-nitro-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-14-5-4-6-15(22)19(14)24-17-9-8-12(25(27)28)11-13(17)18(20(24)26)16-7-2-1-3-10-23-16/h4-6,8-9,11,26H,1-3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNVEWETALGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)C2=C(N(C3=C2C=C(C=C3)[N+](=O)[O-])C4=C(C=CC=C4Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(azepan-2-ylidene)-1-(2,6-dichlorophenyl)-5-nitro-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)

![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)